molecular formula C15H11BrClNO3 B3583265 methyl 5-bromo-2-[(4-chlorobenzoyl)amino]benzoate

methyl 5-bromo-2-[(4-chlorobenzoyl)amino]benzoate

Cat. No.: B3583265
M. Wt: 368.61 g/mol
InChI Key: DMJDIVDZUCMUHB-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-[(4-chlorobenzoyl)amino]benzoate is an organic compound with a complex structure, featuring both bromine and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-2-[(4-chlorobenzoyl)amino]benzoate typically involves multiple steps, starting from readily available raw materials. One common synthetic route includes:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Hydrolysis: Conversion of the nitro group to an amino group.

    Esterification: Formation of the ester group.

    Bromination: Introduction of the bromine atom.

    Diazotization: Formation of the diazonium salt.

    Coupling: Final coupling reaction to introduce the 4-chlorobenzoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. The process is scalable and can be run in large batches, ensuring a consistent supply for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-[(4-chlorobenzoyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

Methyl 5-bromo-2-[(4-chlorobenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-[(4-chlorobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-2-[(4-chlorobenzoyl)amino]benzoate is unique due to its specific combination of bromine, chlorine, and the 4-chlorobenzoyl group.

Properties

IUPAC Name

methyl 5-bromo-2-[(4-chlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClNO3/c1-21-15(20)12-8-10(16)4-7-13(12)18-14(19)9-2-5-11(17)6-3-9/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJDIVDZUCMUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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